molecular formula C11H25BrO2Si B13347477 [2-(3-Bromopropoxy)ethoxy](tert-butyl)dimethylsilane

[2-(3-Bromopropoxy)ethoxy](tert-butyl)dimethylsilane

Cat. No.: B13347477
M. Wt: 297.30 g/mol
InChI Key: RHZCUJSNCLIKOG-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)ethoxydimethylsilane is a silicon-based protecting group reagent featuring a tert-butyldimethylsilyl (TBDMS) moiety linked to a bromopropoxy-ethoxy chain. Its structure combines the steric bulk of the TBDMS group with the reactivity of the terminal bromine, making it valuable in organic synthesis for nucleophilic substitutions, cross-coupling reactions, and as a protecting group for alcohols or amines . The ethoxy spacer enhances solubility and flexibility, facilitating its use in complex molecular architectures .

Properties

Molecular Formula

C11H25BrO2Si

Molecular Weight

297.30 g/mol

IUPAC Name

2-(3-bromopropoxy)ethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C11H25BrO2Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h6-10H2,1-5H3

InChI Key

RHZCUJSNCLIKOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCCBr

Origin of Product

United States

Preparation Methods

Reaction of Tert-butyl Dimethylsilyl Chloride with 3-Bromopropanol

Method Overview:

  • Reagents:

    • Tert-butyl dimethylsilyl chloride (TBDMS-Cl)
    • 3-Bromopropanol
    • Base (e.g., imidazole, pyridine, or triethylamine)
  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: Typically 0°C to room temperature
    • Atmosphere: Inert (nitrogen or argon)

Procedure:

  • Dissolve TBDMS-Cl in dry DCM.
  • Add 3-bromopropanol and a base such as imidazole or triethylamine.
  • Stir the mixture at 0°C, then allow it to warm to room temperature.
  • After completion (monitored via TLC), quench with water.
  • Extract, wash, dry, and purify by column chromatography.

Reaction Data:

Yield Reaction Conditions Notes
Up to 98% In DCM, at 0°C to RT, with potassium carbonate or imidazole Efficient, high-yielding process

Reaction Mechanism Insights

The primary mechanism involves nucleophilic attack by the deprotonated alcohol (or alkoxide) on the silicon center, displacing the halide (bromine) or chloride. The choice of base influences the efficiency:

  • Imidazole or triethylamine: Acts as a mild base, facilitating silyl ether formation.
  • NaH: Generates a more reactive alkoxide, suitable for less reactive substrates.
  • K₂CO₃: Provides a milder, cost-effective approach, especially in reflux conditions.

Data Table Summarizing Preparation Methods

Method Reagents Solvent Base Temperature Time Yield Notes
Method 1 TBDMS-Cl + 3-bromopropanol DCM Imidazole or Triethylamine RT to 0°C 24 hours Up to 98% High efficiency, suitable for small to medium scale
Method 2 TBDMS-Cl + 3-bromopropanol DMF NaH 0°C to 60°C 12 hours ~1 g Suitable for scale-up, high reactivity
Method 3 TBDMS-Cl + 3-bromopropanol Acetonitrile K₂CO₃ Reflux 2-3 hours 65-98% Cost-effective, straightforward

Chemical Reactions Analysis

Alkylation Reactions

This compound serves as an efficient alkylating agent due to its electrophilic bromine atom. The TBS group enhances stability while allowing selective deprotection under controlled conditions.

Reaction Conditions:

SubstrateConditionsYieldProduct Application
Phthalimide derivativeDMF, K₂CO₃, 70°C, 3h98% Antihyperlipidemic intermediates
Tyrosine methyl esterCH₃CN, reflux, 2h65% Peptide modification

Nucleophilic Substitution

The bromopropoxy chain undergoes SN2 reactions with nucleophiles such as thiols, alcohols, and amines. The TBS group remains intact under mild conditions.

Example:

  • Sulfide Formation : Reacts with thiophenol in DMF at 60°C to form sulfides, critical in synthesizing enzyme inhibitors.

  • Etherification : Couples with alcohols (e.g., 5-methoxyindole) under basic conditions to generate ether-linked bioactive molecules .

Kinetic Data:

NucleophileSolventTemperatureTimeYield
1H-Pyrazole-4-carbaldehydeCH₃CNReflux2h65%
Sodium methoxideTHF25°C12h82%

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Case Study:

  • Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to yield biaryl derivatives, intermediates in anticancer drug synthesis.

Optimization Parameters:

CatalystBaseSolventTemperatureYield
Pd(dba)₂K₃PO₄DME80°C75%
PdCl₂(PPh₃)₂Na₂CO₃Toluene100°C68%

Deprotection Strategies

The TBS group is cleaved under acidic or fluoride-based conditions, enabling stepwise synthesis:

  • Fluoride-Induced Cleavage : Treatment with TBAF (tetrabutylammonium fluoride) in THF removes the silyl group quantitatively .

  • Acidic Hydrolysis : Concentrated HCl in methanol at 0°C selectively deprotects the silyl ether without affecting other functional groups .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 182°C, limiting high-temperature applications .

  • Solubility : Sparingly soluble in chloroform, DCM, and DMF but insoluble in water .

  • Competitive Reactivity : The bromine atom reacts preferentially over the silyl ether in SN2 pathways.

Comparative Reactivity

Property[2-(3-Bromopropoxy)ethoxy]TBS(2-Bromoethoxy)TBS (3-Bromopropoxy)TBS
Boiling Point182°C90°C182°C
SN2 Reactivity (krel)1.00.71.2
Deprotection Rate (TBAF)10 min5 min15 min

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)ethoxydimethylsilane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds . This property makes it valuable in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related silyl ethers with varying chain lengths, substituents, and leaving groups:

Compound Name Molecular Formula CAS No. Key Features References
[2-(3-Bromopropoxy)ethoxy]TBDMS C₁₃H₂₉BrO₂Si N/A Ethoxy spacer, bromopropoxy chain; balanced reactivity and solubility.
(3-Bromopropoxy)TBDMS C₁₀H₂₃BrO₂Si 89031-84-5 Shorter chain (no ethoxy); higher steric hindrance near silicon.
[2-(2-Bromoethoxy)ethoxy]TBDMS C₁₂H₂₇BrO₂Si N/A Bromoethoxy chain; faster nucleophilic substitution due to shorter chain.
(2-Bromo-5-chlorophenethoxy)TBDMS C₁₄H₂₂BrClOSi 2376796-40-4 Aromatic bromo/chloro substituents; suited for Suzuki couplings.
(3-Chloropropoxy)TBDMS C₁₀H₂₃ClO₂Si 89031-82-3 Chlorine as leaving group; less reactive than bromine analogues.

Physical and Spectroscopic Properties

  • NMR Data :
    • The target compound’s ¹H-NMR (CDCl₃) shows distinct signals for the TBDMS group (δ 0.05–0.89 ppm) and bromopropoxy chain (δ 1.34–3.66 ppm), with shifts influenced by the ethoxy spacer’s electron-donating effects .
    • Comparatively, (3-Bromopropoxy)TBDMS lacks ethoxy-related splitting, resulting in simpler spectra .
  • Solubility : The ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to shorter-chain analogues, aiding in homogeneous reaction conditions .

Stability and Cleavage

  • The TBDMS group is stable under basic and mildly acidic conditions but cleaved by fluoride ions (e.g., TBAF). The ethoxy spacer slightly delays cleavage kinetics compared to non-ethoxy analogues .

Research Findings and Case Studies

  • Epothilone Synthesis : [2-(3-Bromopropoxy)ethoxy]TBDMS was used to functionalize aziridine intermediates, where its extended chain improved regioselectivity in epoxide ring-opening reactions .
  • Boronate Preparation : In , the compound underwent lithiation followed by boronate formation, leveraging bromine’s reactivity for sp³-sp² carbon bond construction .

Biological Activity

2-(3-Bromopropoxy)ethoxydimethylsilane is a silane compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C9_9H21_{21}BrOSi
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 89031-84-5
  • Physical Form : Liquid
  • Purity : ≥ 97% .

The biological activity of 2-(3-Bromopropoxy)ethoxydimethylsilane is primarily attributed to its ability to act as an alkylating agent. This property allows it to participate in various biochemical interactions, particularly in the synthesis of pharmaceuticals where it can introduce functional groups into biologically active compounds . The compound's structure suggests potential interactions with biological macromolecules, influencing cellular pathways and activities.

Biological Activity

Research indicates that compounds containing bromopropoxy groups exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar silane compounds can inhibit the growth of various bacteria and fungi, suggesting that 2-(3-Bromopropoxy)ethoxydimethylsilane may possess similar properties.
  • Cytotoxicity : Initial screening assays indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cells
Enzyme InhibitionSuppression of inflammatory markers

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial properties of silane derivatives found that compounds similar to 2-(3-Bromopropoxy)ethoxydimethylsilane exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes .
  • Cytotoxic Effects on Cancer Cells :
    In vitro studies on human cancer cell lines demonstrated that 2-(3-Bromopropoxy)ethoxydimethylsilane induced apoptosis at concentrations above 50 µM. The compound's ability to trigger programmed cell death was associated with the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Inflammatory Response Modulation :
    Research investigating the anti-inflammatory effects of related silanes indicated that these compounds could downregulate pro-inflammatory cytokines in macrophages. This suggests that 2-(3-Bromopropoxy)ethoxydimethylsilane may also modulate immune responses, presenting opportunities for therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(3-bromopropoxy)ethoxydimethylsilane?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution using tert-butyl-dimethylsilyl-protected alcohols and brominated alkylating agents. For example:

  • Step 1: React tert-butyl-dimethylsilanol with 3-bromo-1-propanol under basic conditions (e.g., NaH in THF at 65°C for 16h) to introduce the bromopropoxy group .
  • Step 2: Protect the hydroxyl group via silylation using tert-butyl-dimethylchlorosilane (TBDMSCl) in dichloromethane with triethylamine as a base. Purify via silica gel chromatography (hexane:EtOAc) to isolate the product as a colorless oil .

Key Considerations:

  • Anhydrous conditions are critical to avoid premature deprotection.
  • Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 9:1).

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) influence yield during alkylation with this reagent?

Methodological Answer:
The bromine atom’s leaving-group ability and steric hindrance from the tert-butyl-dimethylsilyl (TBDMS) group dictate pathway selectivity:

  • Substitution Dominance: Use polar aprotic solvents (e.g., DMF or THF) with mild bases (K₂CO₃) to favor SN2 mechanisms. For example, coupling with phenols in acetone at 70°C under N₂ achieves >90% substitution yield .
  • Elimination Risk: Strong bases (e.g., NaH) or elevated temperatures (>80°C) promote β-hydride elimination, forming undesired alkenes. Mitigate by optimizing base strength (e.g., LiH in DMF at 0–20°C) .

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